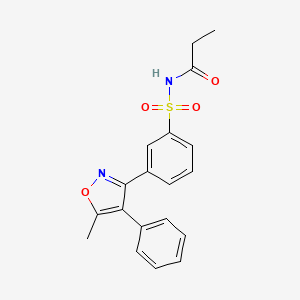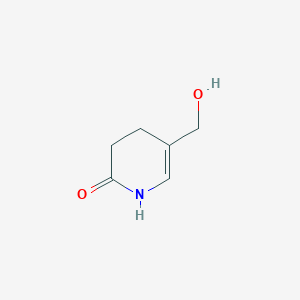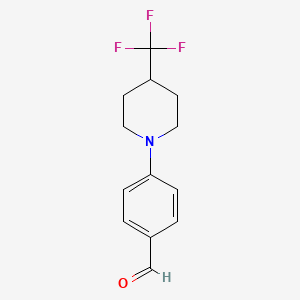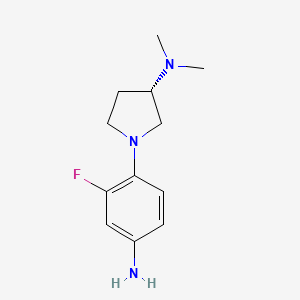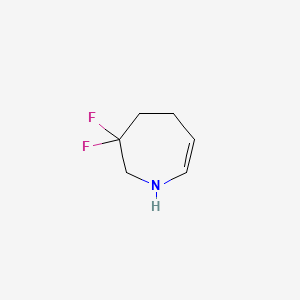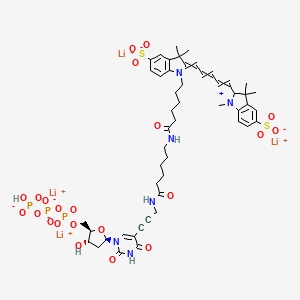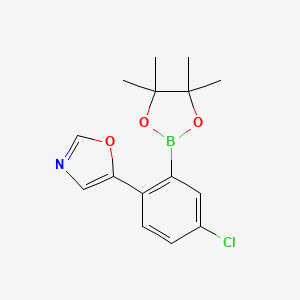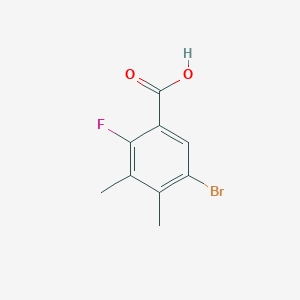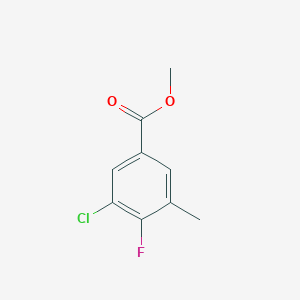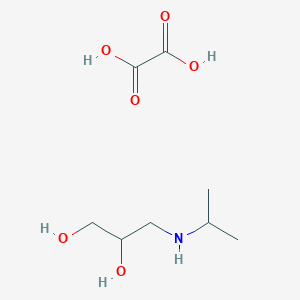
Metoprolol IMpurity 11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metoprolol Impurity 11 is a byproduct or degradation product associated with the pharmaceutical compound metoprolol, which is a selective beta-1 adrenoreceptor antagonist. Metoprolol is commonly used to treat conditions such as hypertension, angina, and heart failure by reducing chest pain and lowering high blood pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Metoprolol Impurity 11 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of hydrophilic interaction chromatography (HILIC) methods coupled with charged aerosol detection (CAD) to separate metoprolol and its impurities . The reaction conditions often involve the use of high-purity, porous, spherical silica particles coated with charged nanopolymer particles that produce a HILIC/SAX/WAX tri-modal phase .
Industrial Production Methods: In industrial settings, the production of this compound is monitored using advanced chromatographic techniques. The Thermo Scientific Vanquish UHPLC system, for example, is an integrated platform that incorporates a binary pump, split loop autosampler, column compartment, and both diode array and charged aerosol detectors . This system helps prevent further drug degradation during analysis and ensures the accurate quantification of impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Metoprolol Impurity 11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and behavior of the impurity under different conditions.
Common Reagents and Conditions: Common reagents used in the analysis of this compound include ammonium formate and orthophosphoric acid, which are used as mobile phases in chromatographic methods . The reaction conditions often involve isocratic HILIC chromatography with UV and charged aerosol detection .
Major Products Formed: The major products formed from the reactions involving this compound include non-aromatic α-hydroxyamines, which are analyzed using thin layer chromatography (TLC) and liquid chromatographic methods .
Wissenschaftliche Forschungsanwendungen
Metoprolol Impurity 11 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the impurity profiling of metoprolol and its related compounds . In biology and medicine, the impurity is analyzed to understand its impact on the efficacy and safety of metoprolol as a pharmaceutical product . In the industry, advanced chromatographic techniques are employed to monitor and control the levels of impurities in metoprolol formulations .
Wirkmechanismus
The mechanism of action of Metoprolol Impurity 11 is closely related to that of metoprolol itself. Metoprolol is a beta-1 adrenergic receptor inhibitor specific to cardiac cells, which decreases cardiac output by producing negative chronotropic and inotropic effects . The impurity may interact with similar molecular targets and pathways, although its specific effects and interactions require further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Metoprolol Impurity 11 can be compared with other impurities of metoprolol, such as Metoprolol EP Impurity A, Metoprolol EP Impurity M, and Metoprolol EP Impurity N . These impurities are also analyzed using advanced chromatographic techniques and have similar chemical structures and properties.
Uniqueness: What sets this compound apart from other similar compounds is its specific synthetic route and the unique reaction conditions required for its preparation and analysis. The use of HILIC/SAX/WAX tri-modal phases and advanced detection methods ensures accurate quantification and profiling of this impurity .
Eigenschaften
Molekularformel |
C8H17NO6 |
|---|---|
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
oxalic acid;3-(propan-2-ylamino)propane-1,2-diol |
InChI |
InChI=1S/C6H15NO2.C2H2O4/c1-5(2)7-3-6(9)4-8;3-1(4)2(5)6/h5-9H,3-4H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
MRTTYHAMDQOINV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(CO)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


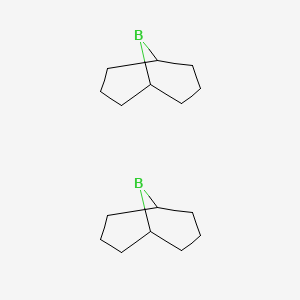
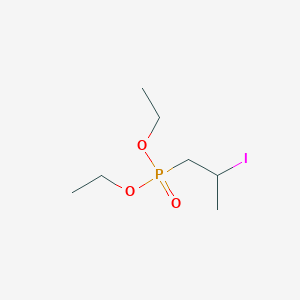
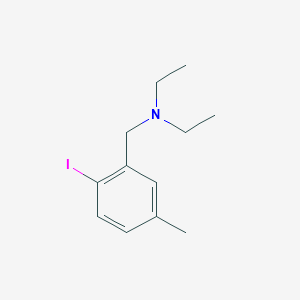
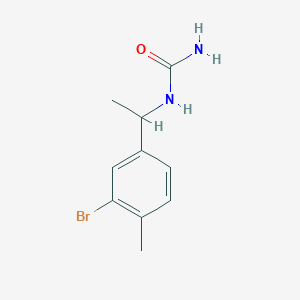
![2,5-Difluoro-2'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B14768124.png)
